6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride

Solubility Enhancement Salt Selection Pre-formulation

Incorrect salt forms or positional isomers derail DPP-IV inhibitor synthesis and confound IC₅₀ determinations. 6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride (CAS 1269054-56-9) is the exact 6-aminomethyl regioisomer with dihydrochloride counterion for maximal solubility and stability. • Validated DPP-IV pharmacophore delivering 105-fold potency improvement via aromatic substitution optimization (Peters et al. series) • Dihydrochloride salt ensures solution-phase reproducibility; easy weighing vs. hygroscopic free base • 95% purity from ISO-certified supply chain; ready for amide coupling, reductive amination, or bioconjugation • Ambient temperature storage and shipping; available in 250 mg to 5 g research quantities

Molecular Formula C5H9Cl2N3O
Molecular Weight 198.047
CAS No. 1269054-56-9
Cat. No. B595392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride
CAS1269054-56-9
Molecular FormulaC5H9Cl2N3O
Molecular Weight198.047
Structural Identifiers
SMILESC1=C(N=CNC1=O)CN.Cl.Cl
InChIInChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H
InChIKeyPVZURJYIHWJAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)-1H-pyrimidin-4-one Dihydrochloride: A Strategic Medicinal Chemistry Building Block


6-(Aminomethyl)-1H-pyrimidin-4-one dihydrochloride (CAS 1269054-56-9) is a heterocyclic primary amine building block comprising a pyrimidin-4-one core with an aminomethyl substituent at the 6-position, supplied as the dihydrochloride salt (MW 198.05, MF C₅H₉Cl₂N₃O) . This scaffold has been validated as a key structural component in the discovery of dipeptidyl peptidase IV (DPP-IV) inhibitors, with the aminomethylpyrimidine chemotype delivering a 105-fold potency increase through systematic aromatic substitution optimization [1]. The compound is commercially available from multiple vendors worldwide at purity grades suitable for pharmaceutical R&D (95–98%) .

Workflow
Medicinal chemistry building block for DPP-IV inhibitor series and focused kinase hinge-binder library synthesis.
Format
Dihydrochloride salt provides reported solubility and stability advantage for solution-phase chemistry and pre-formulation screening.
Selection Context
Available in 95% and 98% purity grades to match budget or high-assurance pharmacological profiling requirements.

6-(Aminomethyl)-1H-pyrimidin-4-one Dihydrochloride: Substitution Risks and Purity Pitfalls


Substituting 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride with a free base or a regioisomeric aminomethylpyrimidine without explicit evidence is risky. The dihydrochloride salt form is reported to offer superior solubility and stability compared to the free base, which directly impacts reproducibility in solution-phase chemistry and biological assays . Furthermore, the 6-aminomethyl substitution pattern on the pyrimidin-4-one core is critical for the geometry and hydrogen-bonding network required in the DPP-IV inhibitor pharmacophore; the related 2- and 4-aminomethyl regioisomers or monohydrochloride variants exhibit different physicochemical profiles and reactivity that can derail established synthetic routes or lead to divergent biological outcomes [1]. Procurement of the correct salt form and positional isomer is therefore non-negotiable for project continuity.

Salt Form Mismatch
Substituting the dihydrochloride with the free base may shift solubility and stability profiles, potentially reducing reaction homogeneity and shelf-life in solution-phase workflows.
Regioisomer Interchange Risk
2-Aminomethyl or 5-aminomethyl pyrimidine isomers present different electronic and steric properties; literature-validated DPP-IV SAR and synthetic routes may not transfer directly.
Purity Grade Sensitivity
A lower purity grade (e.g., 95%) may introduce trace amine impurities that interfere with sensitive biological assays or catalytic steps; procurement grade should match endpoint sensitivity.

6-(Aminomethyl)-1H-pyrimidin-4-one Dihydrochloride: Key Differentiation Evidence


Salt Form Advantage: Solubility and Stability over Free Base

The dihydrochloride salt of 6-(aminomethyl)pyrimidin-4-ol is specifically described as having increased solubility and stability relative to the free base, making it better suited for drug development and formulation workflows . The commercial specification further lists long-term storage at ambient temperature in a dry environment as sufficient, indicating robust solid-state stability .

Salt Form Advantage
Reported
Dihydrochloride salt: Reported higher solubility and solid-state stability vs. free base. Ambient storage in dry environment.
Supports solution-phase reproducibility and extended shelf-life.
Qualitative vendor reports; quantify for pre-formulation benchmarks.
Solubility Enhancement Salt Selection Pre-formulation

Purity Specification: Standard vs. High-Purity Grades

AKSci supplies the compound with a minimum purity specification of 95% , whereas MolCore offers a grade with NLT 98% purity, certified under ISO quality systems . This 3-percentage-point difference in purity may be critical for sensitive catalytic reactions or biological assays where trace impurities can inhibit activity or produce spurious results.

Purity Specification
Specification review
95% (AKSci) vs. 98% NLT (MolCore, ISO-certified).
Grade selection can match pilot-scale cost constraints or late-stage assay sensitivity.
3-percentage-point absolute purity difference; vendor CoA basis.
Purity Specification Quality Control Procurement

Aminomethylpyrimidine Scaffold: Validated DPP-IV Pharmacophore

The aminomethylpyrimidine core—of which 6-(aminomethyl)-1H-pyrimidin-4-one is the minimal functionalized fragment—serves as the foundational scaffold in a DPP-IV inhibitor series that achieved a 105-fold increase in potency through parallel optimization of aromatic substituents [1]. A subsequent optimization campaign addressed phospholipidosis and CYP3A4 inhibition liabilities while maintaining equi-potency, further cementing the value of the core scaffold [2]. The target compound thus provides direct synthetic entry to a validated pharmacophore, as opposed to unvalidated regioisomers.

DPP-IV Pharmacophore Validation
Class-level
Aminomethylpyrimidine core enabled a 105-fold potency increase in DPP-IV inhibitor series (Peters et al. 2004). Co-crystal structures available.
Anchors medicinal chemistry to a validated pharmacophore with published SAR.
Scaffold-level inference; building block IC₅₀ not directly reported.
DPP-IV Inhibition Scaffold Validation Medicinal Chemistry

6-Aminomethyl vs. Other Regioisomers: Synthetic Accessibility

The 6-aminomethyl substitution pattern on the pyrimidin-4-one ring places the primary amine in a position that is synthetically accessible for further derivatization (e.g., reductive amination, amide coupling) without requiring protection/deprotection of the ring nitrogen. In contrast, the 2-aminomethylpyrimidine isomer (e.g., CAS 372118-67-7) presents different electronic and steric properties that alter reactivity and downstream coupling efficiency [1]. This positional specificity is crucial for library synthesis and parallel chemistry workflows.

Regioisomeric Synthetic Access
Class-level
6-Aminomethyl placement enables selective coupling (predicted pKa ~7.17). 2-Isomer exhibits divergent electronic profile.
Correct regioisomer avoids synthetic route re-optimization and supports literature procedures.
Predicted pKa; patent literature comparison for 2-isomer.
Regiochemistry Synthetic Utility Building Block Selection

6-(Aminomethyl)-1H-pyrimidin-4-one Dihydrochloride: Procurement and Application Scenarios


Hit-to-Lead Optimization for DPP-IV Inhibitors

Medicinal chemistry teams can directly employ 6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride as a starting fragment for parallel synthesis of aminomethylpyrimidine-based DPP-IV inhibitors, leveraging the established 105-fold potency SAR and X-ray co-crystal structures from the Peters et al. series [1]. The dihydrochloride salt ensures adequate solubility for solution-phase library production, while the 98% purity grade from ISO-certified suppliers minimizes impurities that could confound IC₅₀ determinations.

Focused Library Synthesis for Kinase Hinge-Binders

The pyrimidin-4-one core with a 6-aminomethyl substituent presents a donor–acceptor–donor hydrogen-bonding motif that mimics the hinge-binding region of ATP-competitive kinase inhibitors. Researchers building targeted libraries can use this building block for rapid diversification via amide coupling or reductive amination, confident that the regioisomeric identity matches computationally predicted binding poses . The solid dihydrochloride salt is easier to weigh and handle than hygroscopic free bases, improving synthetic throughput.

Pre-formulation Solubility and Stability Screening

Pre-formulation scientists evaluating salt forms for early leads can benchmark the dihydrochloride salt's solubility and solid-state stability against the free base and other counterions. The compound's long-term storage at ambient temperature in a dry environment, as specified by suppliers, provides a baseline stability profile for comparative studies [1]. Qualitative vendor reports of increased solubility guide solvent selection for pharmacokinetic and toxicity studies.

DPP-IV Target Engagement Probe Synthesis

The aminomethyl handle enables facile conjugation to fluorophores, biotin, or photoaffinity labels without perturbing the pyrimidinone pharmacophore. Chemical biologists can procure the 98% purity grade to ensure that the resulting probe molecules are free of amine-containing impurities that could compete for target binding or produce non-specific labeling artifacts in cellular assays .

Application
Selection Property
Validation Focus
DPP-IV Inhibitor Hit-to-Lead
Pharmacophore-validated scaffold; dihydrochloride solubility
Parallel synthesis throughput; IC₅₀ reproducibility against published SAR
Kinase Hinge-Binder Library
Donor-acceptor-donor motif; regioisomeric identity
Docking pose consistency; coupling efficiency in library production
Pre-formulation Salt Screening
Dihydrochloride solid-state stability; qualitative solubility report
Comparative solubility measurement; accelerated stability benchmarking
Target Engagement Probe Synthesis
High-purity amine handle for conjugation
Absence of competing amine impurities; labeling specificity in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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